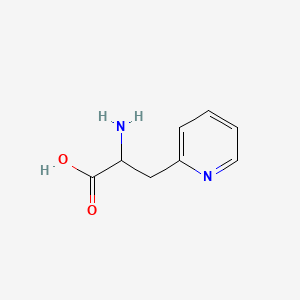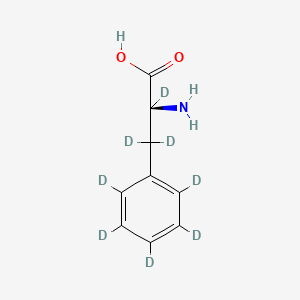
Pinacolone-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinacolone-d9 is a deuterated form of pinacolone, a ketone with the chemical formula (CH₃)₃CCO. The “d9” indicates that nine hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinacolone-d9 can be synthesized through the pinacol rearrangement reaction, which involves the acid-catalyzed dehydration of 1,2-diols (vicinal diols) to form pinacolones . The reaction typically uses strong acids like sulfuric acid (H₂SO₄) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate undergoes a rearrangement to form the ketone structure of pinacolone .
Industrial Production Methods
Industrial production of this compound involves the reaction of 2-methyl-but-2-ene or 2-methyl-but-1-ene with an aqueous inorganic acid, followed by the gradual addition of formaldehyde at temperatures between 50°C and 200°C. The mixture is then allowed to react further, and the pinacolone is separated by distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Pinacolone-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Pinacolone-d9 is widely used in scientific research, particularly in:
Chemistry: As a reference compound in NMR spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of agricultural pesticides, dyes, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of pinacolone-d9 involves its interaction with various molecular targets and pathways. In the pinacol rearrangement, the compound undergoes protonation of one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate then undergoes a 1,2-alkyl shift to produce the carbonyl compound . The rearrangement can also result in ring expansions or contractions depending on the substituents involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolone: The non-deuterated form of pinacolone.
Acetone: A simpler ketone with a similar carbonyl group.
Methyl ethyl ketone: Another ketone with a similar structure but different substituents.
Uniqueness
Pinacolone-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics in various scientific and industrial fields.
Propriétés
Numéro CAS |
42983-09-5 |
|---|---|
Formule moléculaire |
C₆H₃D₉O |
Poids moléculaire |
109.21 |
Synonymes |
3,3-Di(methyl-d3)-2-butanone-4,4,4-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)




